3-[(4-Propylcyclohexyl)amino]propan-1-ol
Description
3-[(4-Propylcyclohexyl)amino]propan-1-ol is an amino alcohol derivative featuring a propan-1-ol backbone with a 4-propylcyclohexylamino substituent at the third carbon. The compound’s structure combines a lipophilic cyclohexyl group with a polar alcohol, making it a candidate for use as an intermediate in drug design or specialty chemical production.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
3-[(4-propylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-2-4-11-5-7-12(8-6-11)13-9-3-10-14/h11-14H,2-10H2,1H3 |
InChI Key |
FWTGTFLBXRXEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Propylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-propylcyclohexylamine with 3-chloropropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Propylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
3-[(4-Propylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Propylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism: The substitution pattern (e.g., amino group at C2 vs. C3 on propanol) affects reactivity and applications. For example, 2-[(4-Propylcyclohexyl)amino]propan-1-ol is commercially available as an intermediate, while the C3 isomer’s synthesis may require tailored methods .
- Functional Group Diversity: IV-9 () contains electron-withdrawing nitro and chloro groups, enabling reactivity in further substitutions, whereas 3-(4-Aminophenoxy)propan-1-ol () leverages an aminophenoxy group for aromatic interactions in drug design.
Implications for Target Compound:
A similar approach—using a 4-propylcyclohexylamine derivative and propan-1-ol backbone—could be adopted. However, steric hindrance from the cyclohexyl group may reduce yields compared to IV-9’s pyridine-based synthesis.
Biological Activity
3-[(4-Propylcyclohexyl)amino]propan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications. This article reviews the available literature on the biological effects, mechanisms of action, and potential therapeutic uses of this compound.
Chemical Structure and Properties
This compound features a propanol backbone substituted with a cyclohexyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor cell proliferation.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential pathways include:
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Apoptosis Induction : The compound may activate apoptotic pathways, similar to other alkylamine derivatives.
Case Study on Antitumor Activity
A study examining the antitumor effects of related compounds reported significant inhibition rates against various cancer cell lines. The findings are summarized in the following table:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100 | 8.26 |
These results indicate that compounds structurally related to this compound possess potent antitumor activity, warranting further investigation into their mechanisms and therapeutic potential .
Neuroprotective Potential
Research has indicated that similar compounds may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. For instance, studies have shown that certain alkylamines can enhance neuronal survival under stress conditions by influencing apoptotic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
